molecular formula C11H12O4 B1585166 2-Ethoxy-4-formylphenyl acetate CAS No. 72207-94-4

2-Ethoxy-4-formylphenyl acetate

Cat. No. B1585166
CAS RN: 72207-94-4
M. Wt: 208.21 g/mol
InChI Key: XRZFVPCFHPIMAD-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl acetate, also known as 4-Acetoxy-3-ethoxybenzaldehyde or Acetic Acid 2-Ethoxy-4-formylphenyl Ester, is a chemical compound with the molecular formula C11H12O4 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-formylphenyl acetate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 208.21 .


Physical And Chemical Properties Analysis

2-Ethoxy-4-formylphenyl acetate is a solid at 20°C . It has a melting point range of 43.0 to 47.0°C . The compound is soluble in methanol .

Scientific Research Applications

Chiral Auxiliary Compounds

Research has shown that compounds similar to 2-Ethoxy-4-formylphenyl acetate can be utilized as versatile chiral phosphonic auxiliaries. Such compounds have demonstrated potential in chiral derivatizing agents for amines and alcohols, indicating satisfactory separation of diastereomeric alcohols and amines in specific spectroscopic analyses (Majewska, 2019).

Green Chemistry and Pharmaceutical Research

In another study, ethyl (4-phenylphenyl)acetate, a precursor with anti-arthritic potential and synthesized via green Suzuki coupling reactions, was explored for its applications in creating new nonsteroidal anti-inflammatory drugs. This research not only provides insights into the compound's potential therapeutic applications but also emphasizes the importance of green chemistry principles in pharmaceutical research (Costa et al., 2012).

Environmental Science

The environmental fate of compounds similar to 2-Ethoxy-4-formylphenyl acetate, particularly their degradation products, has been a subject of investigation. Studies have proposed methodologies for the extraction and measurement of related compounds in sewage sludge, aiming to understand their concentrations and impact on the environment (Ömeroğlu et al., 2015).

Enzyme Catalysis

Furthermore, research into the kinetic resolution of compounds akin to 2-Ethoxy-4-formylphenyl acetate has demonstrated the efficacy of using specific enzymatic processes for the preparation of important intermediates in pharmaceuticals. Such studies highlight the role of enzyme catalysis in achieving high selectivity and efficiency in chemical synthesis (Liese et al., 2002).

Corrosion Inhibition

Quantum chemical calculations have been applied to compounds related to 2-Ethoxy-4-formylphenyl acetate to explore their potential as corrosion inhibitors for metals. These studies aim to understand the molecular structure and inhibition efficiency, providing valuable insights for industrial applications (Zarrouk et al., 2014).

Safety And Hazards

2-Ethoxy-4-formylphenyl acetate may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken to avoid skin and eye contact, and contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFVPCFHPIMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072530
Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-formylphenyl acetate

CAS RN

72207-94-4
Record name 4-Acetoxy-3-ethoxybenzaldehyde
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Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Record name 72207-94-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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